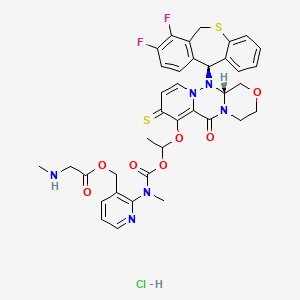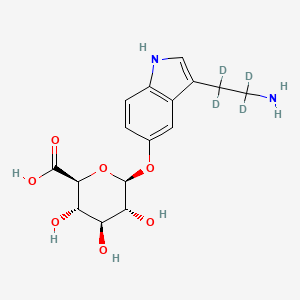
Serotonin-d4 Beta-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Serotonin-d4 is a deuterated form of serotonin, a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. The deuterium atoms in serotonin-d4 replace the hydrogen atoms, making it a valuable tool in scientific research, particularly in studies involving mass spectrometry and metabolic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of serotonin-d4 typically involves the incorporation of deuterium atoms into the serotonin molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas and a suitable catalyst. Another approach involves the use of deuterated precursors in the synthesis of serotonin.
Industrial Production Methods
Industrial production of serotonin-d4 involves large-scale synthesis using deuterated precursors and optimized reaction conditions to ensure high yield and purity. The process often includes multiple purification steps, such as chromatography, to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Serotonin-d4 undergoes various chemical reactions, including:
Oxidation: Serotonin-d4 can be oxidized to form 5-hydroxyindoleacetic acid.
Reduction: Reduction reactions can convert serotonin-d4 to its corresponding alcohol.
Substitution: Substitution reactions can introduce different functional groups into the serotonin-d4 molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
Oxidation: 5-hydroxyindoleacetic acid
Reduction: Serotonin-d4 alcohol
Substitution: Halogenated serotonin-d4 derivatives
Applications De Recherche Scientifique
Serotonin-d4 is widely used in scientific research due to its stability and isotopic labeling. Some key applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of serotonin levels.
Biology: Helps in tracing metabolic pathways and studying the biosynthesis of serotonin.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of serotonin in the body.
Industry: Employed in the development of new drugs targeting the serotonergic system.
Mécanisme D'action
Serotonin-d4 exerts its effects by binding to serotonin receptors in the brain and other tissues. These receptors are part of the G-protein-coupled receptor family and mediate various physiological responses. The binding of serotonin-d4 to these receptors triggers a cascade of intracellular signaling pathways, leading to changes in cellular activity and neurotransmitter release.
Comparaison Avec Des Composés Similaires
Similar Compounds
Serotonin: The non-deuterated form of serotonin-d4.
5-Hydroxytryptophan: A precursor to serotonin.
Tryptamine: A structural analog of serotonin.
Uniqueness
Serotonin-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in research applications where accurate quantification and tracing of serotonin are required.
Propriétés
Formule moléculaire |
C16H20N2O7 |
|---|---|
Poids moléculaire |
356.36 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-[[3-(2-amino-1,1,2,2-tetradeuterioethyl)-1H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H20N2O7/c17-4-3-7-6-18-10-2-1-8(5-9(7)10)24-16-13(21)11(19)12(20)14(25-16)15(22)23/h1-2,5-6,11-14,16,18-21H,3-4,17H2,(H,22,23)/t11-,12-,13+,14-,16+/m0/s1/i3D2,4D2 |
Clé InChI |
QALKNDMLQRCLGT-DXCLDHJFSA-N |
SMILES isomérique |
[2H]C([2H])(C1=CNC2=C1C=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C([2H])([2H])N |
SMILES canonique |
C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=CN2)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


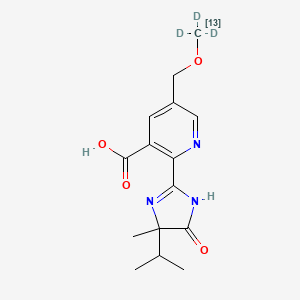
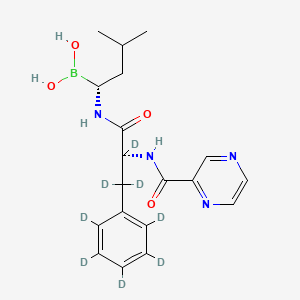
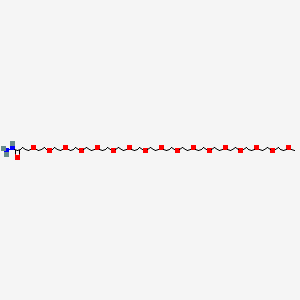
![2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4,11,11-hexadeuterio-3,12-dihydroxy-10,13-dimethyl-1,3,5,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B12425555.png)

![4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;trihydrochloride](/img/structure/B12425573.png)
![trisodium;[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate](/img/structure/B12425575.png)
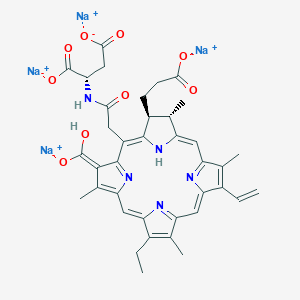

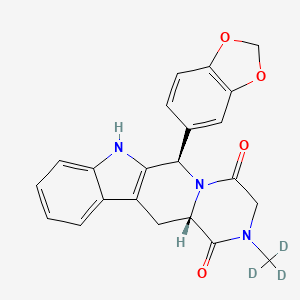
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(6-nitro-3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-yl)carbamate](/img/structure/B12425605.png)
